molecular formula C5H7ClN2O3 B13579363 Methyl 5-amino-1,3-oxazole-4-carboxylate hydrochloride

Methyl 5-amino-1,3-oxazole-4-carboxylate hydrochloride

Cat. No.: B13579363
M. Wt: 178.57 g/mol
InChI Key: GOVQZIJUEUDZME-UHFFFAOYSA-N
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Description

Methyl 5-amino-1,3-oxazole-4-carboxylate hydrochloride is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes an oxazole ring substituted with an amino group at the 5-position and a carboxylate ester group at the 4-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-1,3-oxazole-4-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of β-enamino ketoesters with hydroxylamine hydrochloride in methanol, which leads to the formation of the oxazole ring . The reaction conditions often require refluxing methanol for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are easily recoverable and reusable can make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1,3-oxazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the oxazole ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

Methyl 5-amino-1,3-oxazole-4-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-amino-1,3-oxazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, its antiviral activity against human cytomegalovirus is attributed to its ability to inhibit viral DNA polymerase . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing the replication of viral DNA.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-phenylisoxazole-3-carboxylate: Another oxazole derivative with similar structural features but different substituents.

    2-Amino-1,3-oxazole-4-carboxylate: A related compound with an amino group at the 2-position instead of the 5-position.

Uniqueness

Methyl 5-amino-1,3-oxazole-4-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a carboxylate ester group on the oxazole ring makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C5H7ClN2O3

Molecular Weight

178.57 g/mol

IUPAC Name

methyl 5-amino-1,3-oxazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C5H6N2O3.ClH/c1-9-5(8)3-4(6)10-2-7-3;/h2H,6H2,1H3;1H

InChI Key

GOVQZIJUEUDZME-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC=N1)N.Cl

Origin of Product

United States

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